molecular formula C9H4BrLiN4O4 B6201560 lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 2694734-46-6

lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B6201560
CAS No.: 2694734-46-6
M. Wt: 319
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Description

Lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that combines the properties of lithium salts with a triazole ring substituted with a bromonitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Bromonitrophenyl Group: The bromonitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a bromonitrobenzene derivative with the triazole ring.

    Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the carboxylic acid derivative of the triazole compound with a lithium base, such as lithium hydroxide or lithium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cyclization and substitution steps, and large-scale crystallization techniques for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.

    Reduction: The bromonitrophenyl group can be reduced to form a bromoaniline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to substitute the bromine atom.

Major Products

    Reduction: 5-(4-amino-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

    Substitution: 5-(4-azido-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.

Medicine

In medicinal chemistry, the compound’s derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the triazole ring and the bromonitrophenyl group.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The bromonitrophenyl group could facilitate binding to hydrophobic pockets in proteins, while the triazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the lithium ion.

    5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate: Chlorine atom instead of bromine.

    5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-sulfonate: Sulfonate group instead of carboxylate.

Uniqueness

The presence of the lithium ion in lithium(1+) 5-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can enhance its solubility and reactivity compared to its non-lithium counterparts. This makes it particularly useful in applications where lithium’s unique properties are advantageous, such as in battery technology or as a reagent in organic synthesis.

Properties

CAS No.

2694734-46-6

Molecular Formula

C9H4BrLiN4O4

Molecular Weight

319

Purity

95

Origin of Product

United States

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